molecular formula C20H17F3N4O2 B2967515 3-(quinoxalin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide CAS No. 2097909-81-2

3-(quinoxalin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide

Numéro de catalogue: B2967515
Numéro CAS: 2097909-81-2
Poids moléculaire: 402.377
Clé InChI: CRASDTUPRZETOT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(quinoxalin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C20H17F3N4O2 and its molecular weight is 402.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(quinoxalin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a quinoxaline moiety, which is known for various biological activities, including antimicrobial and anticancer properties. Its structure can be represented as follows:

  • Molecular Formula : C17_{17}H16_{16}F3_{3}N3_{3}O
  • Molecular Weight : 363.36 g/mol

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer effects. For instance, studies have shown that related compounds demonstrate IC50_{50} values in the low micromolar range against various cancer cell lines. In particular, derivatives of quinoxaline have been reported to inhibit cell proliferation and induce apoptosis in cancer cells.

  • Case Study : A study reported that a related quinoxaline derivative exhibited an IC50_{50} of 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer), outperforming doxorubicin (IC50_{50} = 3.23 µg/mL) .

Antimicrobial Activity

Quinoxaline derivatives are also noted for their antimicrobial properties. They have shown efficacy against a range of bacterial and fungal strains.

  • Research Findings : A review highlighted that quinoxaline compounds have demonstrated antibacterial activity against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit mTOR kinase activity, leading to reduced cell growth and proliferation .
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, enhancing their effectiveness as anticancer agents.

Summary Table of Biological Activities

Activity TypeMechanismIC50_{50} ValuesReference
AnticancermTOR inhibition, apoptosis1.9 µg/mL (HCT-116)
2.3 µg/mL (MCF-7)
AntimicrobialBacterial/fungal inhibitionVaries by strain

Propriétés

IUPAC Name

3-quinoxalin-2-yloxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2/c21-20(22,23)14-5-1-2-6-15(14)26-19(28)27-10-9-13(12-27)29-18-11-24-16-7-3-4-8-17(16)25-18/h1-8,11,13H,9-10,12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRASDTUPRZETOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.